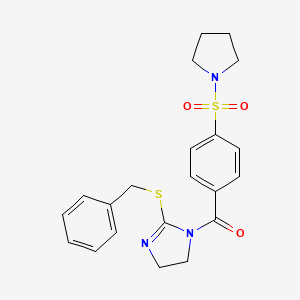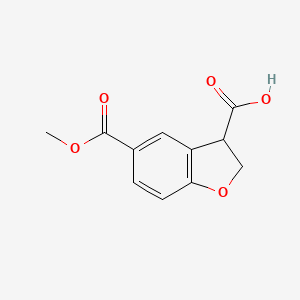
N-(3-chlorophenyl)-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide is a useful research compound. Its molecular formula is C27H29ClN2O4 and its molecular weight is 480.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Isoquinoline derivatives have been synthesized and evaluated for their antimicrobial properties against a variety of bacterial and fungal strains. For example, studies have synthesized series of compounds exhibiting significant in vitro antibacterial and antifungal activities, demonstrating the potential of such structures in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011). This research underscores the relevance of isoquinoline derivatives in addressing the challenge of antibiotic resistance and the need for novel antimicrobial compounds.
Antitumor Applications
In the realm of anticancer research, isoquinoline derivatives have been explored for their potential antitumor activities. Notably, compounds such as isoquinoline-1-carboxaldehyde thiosemicarbazones have been synthesized and shown to exhibit antineoplastic activity in animal models, indicating the therapeutic potential of these compounds in cancer treatment. The synthesis process involves various chemical reactions leading to derivatives that were tested for their efficacy against leukemia in mice, revealing some compounds with significant antitumor activity (Liu, Lin, Penketh, & Sartorelli, 1995). This line of investigation highlights the potential role of isoquinoline derivatives in developing new anticancer drugs.
properties
IUPAC Name |
N-(3-chlorophenyl)-1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O4/c1-4-18-8-10-22(11-9-18)34-17-24-23-16-26(33-3)25(32-2)14-19(23)12-13-30(24)27(31)29-21-7-5-6-20(28)15-21/h5-11,14-16,24H,4,12-13,17H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGXCIRCFKSHOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC(=CC=C4)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[(4-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B3015618.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B3015620.png)
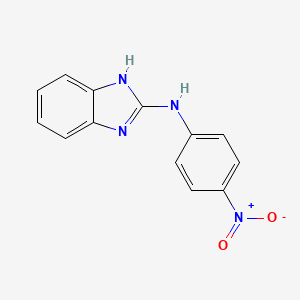
![N-(3-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3015623.png)
![N-(2-(dimethylamino)ethyl)-3-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3015624.png)
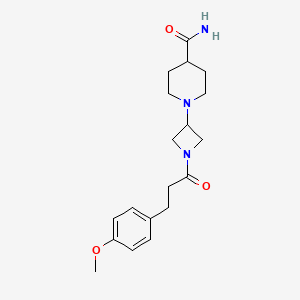
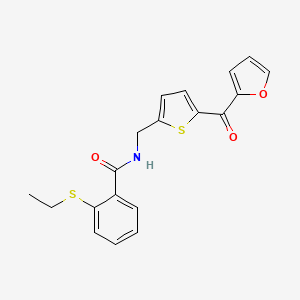
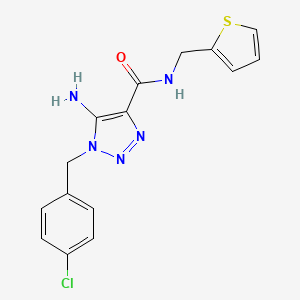
![[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(2-methyl-1,3-dihydroinden-2-yl)methanone](/img/structure/B3015633.png)

![N'-(3-Chloro-2-methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3015637.png)
